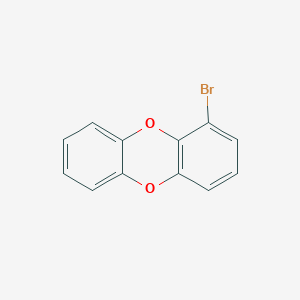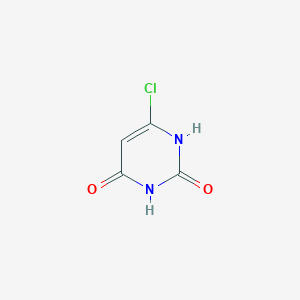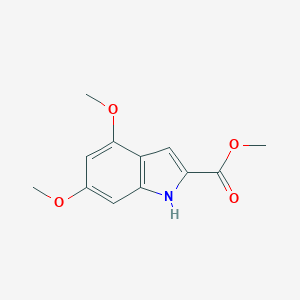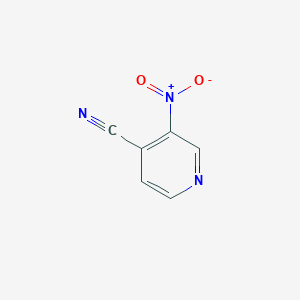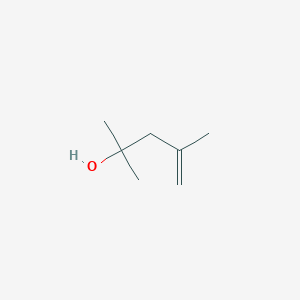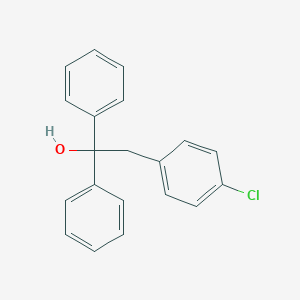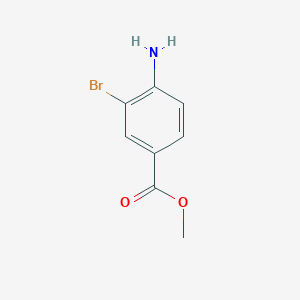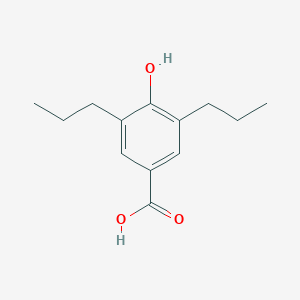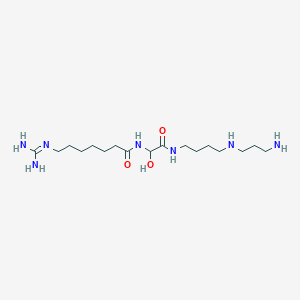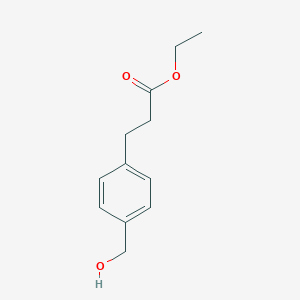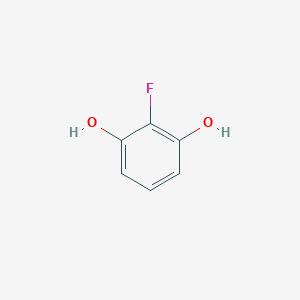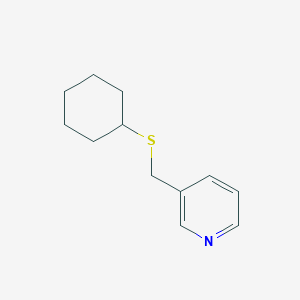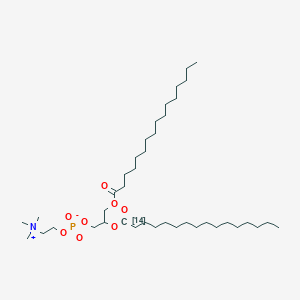![molecular formula C11H16O2 B025801 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol CAS No. 110690-16-9](/img/structure/B25801.png)
3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol, also known as Hydroxytyrosol, is a phenolic compound that is found in olive oil. It is a potent antioxidant and has been found to have numerous health benefits. In recent years, there has been a lot of scientific research on Hydroxytyrosol, which has led to its growing popularity in the field of medicine.
Wirkmechanismus
The mechanism of action of 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. It also appears to have a modulatory effect on various signaling pathways, which can help to reduce inflammation and promote cell survival.
Biochemische Und Physiologische Effekte
3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol has been found to have numerous biochemical and physiological effects. It has been shown to reduce oxidative damage to cells and tissues, which can help to prevent aging and disease. It also has a protective effect on the cardiovascular system, by reducing inflammation and improving blood flow. Additionally, it has been found to have anti-cancer properties, by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol in lab experiments is its potent antioxidant activity. This makes it an ideal compound for studying the effects of oxidative stress on cells and tissues. However, one of the limitations of using 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol is that it can be difficult to obtain in large quantities, which can make it expensive to use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been suggested that 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol may have a role in the prevention and treatment of obesity and diabetes. Additionally, there is ongoing research on the use of 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol in the development of new drugs for the treatment of cancer.
Synthesemethoden
3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol is extracted from olives and is synthesized through a multi-step process. The first step involves the hydrolysis of oleuropein, which is a glycoside found in olives. This is followed by the decarboxylation of the resulting hydroxytyrosol glucoside, which leads to the formation of 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol.
Wissenschaftliche Forschungsanwendungen
3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol has been extensively studied for its potential health benefits. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have a protective effect on the cardiovascular system and can help to lower blood pressure and reduce the risk of heart disease.
Eigenschaften
CAS-Nummer |
110690-16-9 |
|---|---|
Produktname |
3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol |
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
3-[2-(1-hydroxyethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-9(13)11-7-3-2-5-10(11)6-4-8-12/h2-3,5,7,9,12-13H,4,6,8H2,1H3 |
InChI-Schlüssel |
RIJUMYIJQXFPQZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CCCO)O |
Kanonische SMILES |
CC(C1=CC=CC=C1CCCO)O |
Synonyme |
Benzenepropanol, 2-(1-hydroxyethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



